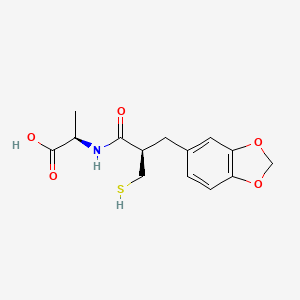

Alatrioprilat

Description

Structure

3D Structure

Properties

CAS No. |

135038-59-4 |

|---|---|

Molecular Formula |

C14H17NO5S |

Molecular Weight |

311.36 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H17NO5S/c1-8(14(17)18)15-13(16)10(6-21)4-9-2-3-11-12(5-9)20-7-19-11/h2-3,5,8,10,21H,4,6-7H2,1H3,(H,15,16)(H,17,18)/t8-,10+/m0/s1 |

InChI Key |

TXSINLUUGRGAJO-WCBMZHEXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)CS |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

aladotrilat Fasidotrilat N-(3-(3,4-methylenedioxyphenyl)-2-mercaptomethyl-1-oxopropyl)-alanine |

Origin of Product |

United States |

Foundational & Exploratory

Alacepril as a Prodrug of Captopril: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alacepril is an orally active, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3] Structurally, it is a sulfhydryl-containing ACE inhibitor that functions as a prodrug.[2][3] Following oral administration, alacepril is metabolized in the body to its active form, captopril, as well as an intermediate metabolite, desacetyl-alacepril.[4][5][6] This bioconversion is central to its pharmacokinetic profile and sustained therapeutic effect. This guide provides an in-depth technical overview of alacepril, focusing on its mechanism of action as a prodrug, its pharmacokinetic and pharmacodynamic properties, and the experimental protocols used for its evaluation.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The therapeutic effect of alacepril is mediated by its active metabolite, captopril, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2][4] ACE is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1][4]

The RAAS pathway begins with the release of renin from the kidneys, which converts angiotensinogen into angiotensin I.[4] ACE then catalyzes the conversion of the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II.[1][4] Angiotensin II exerts its effects by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention.[2][4]

By inhibiting ACE, captopril blocks the formation of angiotensin II.[2] This leads to two primary effects:

-

Vasodilation: The reduction in angiotensin II levels causes blood vessels to relax and widen, leading to a decrease in blood pressure.[1][4]

-

Reduced Aldosterone Secretion: Lower angiotensin II levels decrease aldosterone secretion, which promotes the excretion of sodium and water, further reducing blood volume and pressure.[1][2]

Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator.[6] Inhibition of ACE by captopril increases bradykinin levels, contributing to the overall blood pressure-lowering effect.[6]

Biotransformation of Alacepril

Alacepril is inactive in vitro and requires metabolic conversion to exert its pharmacological effects.[7] The biotransformation is a two-step process that occurs primarily in the liver.[4]

-

Deacetylation: The first step involves the hydrolysis of the thiolester bond in alacepril to form desacetyl-alacepril. This reaction is catalyzed by a thiolesterase that has been identified as sialic acid 9-O-acetylesterase.[8][9]

-

Peptide Cleavage: Subsequently, desacetyl-alacepril is converted into the active ACE inhibitor, captopril, through the liberation of a phenylalanine molecule.[5][6]

The intermediate, desacetyl-alacepril, is also considered an active metabolite that contributes to the potency and prolonged duration of alacepril's antihypertensive effect.[5]

Pharmacokinetics

The prodrug nature of alacepril significantly influences its pharmacokinetic profile, leading to a more sustained action compared to captopril.[7] After oral administration of alacepril, the active metabolite captopril is gradually formed.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Captopril (from Alacepril 50 mg dose)[10] | Captopril (direct administration)[11] | Key Considerations |

|---|---|---|---|

| Bioavailability | Readily absorbed and converted[11] | ~70-75%[11][12] | Alacepril's bioavailability is linked to its conversion efficiency. Food can reduce captopril's bioavailability.[12] |

| Tmax (Free Captopril) | ~1.0 hour (fasting), ~1.9 hours (fed)[10] | ~1 hour[11] | The prodrug nature and food intake can delay the time to peak concentration.[10][11] |

| Biologic Half-life (t½) | ~1.9 hours (free captopril)[10] | ~2-3 hours[11][12] | The half-life of free captopril after alacepril dosing was noted to be longer than in studies of captopril alone.[10] |

| Urinary Excretion | 59% (total captopril at 24h)[10] | Partly excreted unchanged in urine.[12] | Elimination is primarily via renal excretion.[13] |

| IC₅₀ (ACE Inhibition) | Inactive until metabolized[11] | Nanomolar range[11] | Direct in vitro IC₅₀ is not relevant for the prodrug form.[11] |

Pharmacodynamics and Efficacy

Preclinical and clinical studies have demonstrated that alacepril is a potent and long-acting antihypertensive agent. Its overall antihypertensive activity has been reported to be three times more potent than captopril on a weight basis in renal hypertensive rats, based on the area over the antihypertensive curve.[7]

Table 2: Summary of Preclinical and Clinical Efficacy Data

| Study Type | Subject | Alacepril Dose | Key Quantitative Findings |

|---|---|---|---|

| Preclinical | Renal Hypertensive Rats | 1-30 mg/kg p.o. | Showed a dose-related, long-lasting antihypertensive effect; overall activity was 3x more potent than captopril.[7] |

| Preclinical | Renal Hypertensive Dogs | 3 mg/kg p.o. | Produced a stable and sustained hypotensive effect with a longer duration of action than captopril.[7][14] |

| Clinical | Patients with Stable Effort Angina | 50 mg p.o. (single dose) | - Exercise duration improved by 9.1% (p=0.03).- Time to 1 mm ST-segment depression improved by 19% (p<0.01).- Maximal ST-segment depression improved by 33% (p=0.015).[15] |

| Clinical | Hypertensive Type II Diabetics | 50 mg/day for 12 weeks | - Significantly reduced blood pressure and urinary albumin excretion.- Significantly reduced Glycosylated hemoglobin (HbA1c) and total cholesterol.[16] |

| Clinical | Patients with Mild-to-Moderate Heart Failure | 12 weeks of treatment | - Increased Peak VO₂ from 17.7 to 19.5 mL/min/kg (p<0.01).- Decreased plasma aldosterone from 77.7 to 51.7 pg/mL (p<0.01).- Decreased brain natriuretic peptide (BNP) from 222.7 to 117.7 pg/mL (p<0.05).[17] |

Experimental Protocols

In Vitro ACE Inhibition Assay

This assay is used to determine the concentration of an inhibitor required to reduce ACE activity by 50% (IC₅₀). It is applicable to the active metabolite, captopril, but not directly to the prodrug alacepril.[11]

-

1. Enzyme and Substrate Preparation:

-

2. Inhibitor Preparation:

-

Captopril is dissolved in the assay buffer to create a range of concentrations.[11]

-

-

3. Assay Procedure:

-

The inhibitor (captopril solution) or buffer (control) is pre-incubated with the ACE enzyme for a specified time (e.g., 15 minutes at 37°C).[11]

-

The reaction is initiated by adding the HHL substrate.[11]

-

The mixture is incubated for a defined period (e.g., 30 minutes at 37°C).[11]

-

The reaction is terminated by adding an acid (e.g., 1M HCl).[11]

-

-

4. Detection:

-

5. Data Analysis:

-

The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

-

In Vivo Antihypertensive Efficacy Study

This study assesses the blood pressure-lowering effects of compounds in a living organism, often using a hypertensive animal model.[11]

-

1. Animal Model:

-

2. Drug Administration:

-

3. Blood Pressure Measurement:

-

Systolic blood pressure is measured at multiple time points post-administration using a non-invasive tail-cuff method.[11]

-

-

4. Data Analysis:

Conclusion

Alacepril serves as an effective prodrug for the well-established ACE inhibitor, captopril. Its biotransformation pathway allows for a gradual release of the active moiety, which contributes to a more sustained and prolonged antihypertensive effect compared to direct administration of captopril.[7] This favorable pharmacokinetic profile, combined with demonstrated efficacy in reducing blood pressure and improving cardiovascular outcomes in clinical settings, positions alacepril as a valuable therapeutic option for the treatment of hypertension and heart failure.[1][16][17] The experimental models and assays detailed herein provide a framework for the continued investigation and development of such prodrug strategies in cardiovascular medicine.

References

- 1. What is Alacepril used for? [synapse.patsnap.com]

- 2. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Alacepril? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Alacepril - Wikipedia [en.wikipedia.org]

- 7. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sialic acid 9-O-acetylesterase catalyzes the hydrolyzing reaction from alacepril to deacetylalacepril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Captopril - Wikipedia [en.wikipedia.org]

- 13. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Effects of angiotensin-converting enzyme inhibitor alacepril in patients with stable effort angina during chronic isosorbide dinitrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beneficial effect of alacepril, a new angiotensin-converting enzyme inhibitor on albuminuria and glycemic state: an open multicenter trial. Alacepril Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of the angiotensin-converting enzyme inhibitor alacepril on exercise capacity and neurohormonal factors in patients with mild-to-moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Alacepril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Alacepril, a significant angiotensin-converting enzyme (ACE) inhibitor. Developed as a prodrug of Captopril, Alacepril was engineered to offer a more sustained therapeutic effect. This document details the chemical synthesis, preclinical and clinical pharmacology, and the experimental protocols utilized in its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery and Development

Alacepril, chemically known as (2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid, emerged from the continued research and development efforts in the field of ACE inhibitors following the groundbreaking discovery of Captopril.[1] Developed by Dainippon Pharmaceutical Co., Ltd. (now Sumitomo Pharma), Alacepril was designed as a prodrug of Captopril.[2][3][4] The core concept was to modify the Captopril molecule to enhance its pharmacokinetic profile, aiming for a more gradual onset and prolonged duration of action.[1][5]

The development of Alacepril was a strategic move to improve upon the first-generation ACE inhibitor, Captopril. By masking the sulfhydryl group, which is crucial for ACE inhibition, with an acetyl group, and by adding a phenylalanine moiety, the resulting compound, Alacepril, exhibited altered physicochemical properties that influenced its absorption and metabolism.[1] This prodrug design allows for its conversion to the active metabolite, Captopril, within the body.[5]

Chemical Synthesis of Alacepril

The synthesis of Alacepril involves a multi-step process culminating in the formation of the final dipeptide derivative. While various synthetic routes have been explored, a common pathway is outlined below.

Synthesis Workflow

Caption: A simplified workflow for the chemical synthesis of Alacepril.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of Alacepril.

Step 1: Synthesis of (S)-1-((S)-3-(acetylthio)-2-methylpropanoyl)proline

-

To a solution of (S)-3-(acetylthio)-2-methylpropanoic acid in a suitable organic solvent such as dichloromethane, an activating agent like N,N'-dicyclohexylcarbodiimide (DCC) and a coupling additive such as N-hydroxysuccinimide (NHS) are added at 0°C.

-

After stirring for a short period, L-proline methyl ester hydrochloride is added, followed by a base like triethylamine to neutralize the hydrochloride salt.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then filtered to remove the dicyclohexylurea byproduct, and the filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of (S)-tert-butyl 2-(((S)-1-((S)-3-(acetylthio)-2-methylpropanoyl)proline)amino)-3-phenylpropanoate (Protected Alacepril)

-

The product from Step 1 is dissolved in an appropriate solvent, and the methyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.

-

After acidification, the resulting carboxylic acid is extracted into an organic solvent.

-

This intermediate is then coupled with L-phenylalanine tert-butyl ester using standard peptide coupling reagents as described in Step 1.

-

The workup and purification are performed in a similar manner to obtain the protected Alacepril.

Step 3: Synthesis of Alacepril (Deprotection)

-

The protected Alacepril from Step 2 is dissolved in a suitable solvent like dichloromethane.

-

A strong acid, such as trifluoroacetic acid (TFA), is added to the solution to cleave the tert-butyl ester protecting group.

-

The reaction is typically carried out at room temperature and monitored by TLC.

-

After completion, the solvent and excess TFA are removed under reduced pressure.

-

The crude Alacepril is then purified, often by recrystallization from a suitable solvent system, to yield the final product.

Mechanism of Action

Alacepril is a prodrug that is inactive in its original form.[1] Following oral administration, it undergoes metabolic conversion to its active form, Captopril.[5]

Signaling Pathway

Caption: Mechanism of action of Alacepril as a prodrug of Captopril.

The active metabolite, Captopril, competitively inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[6] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[6] By inhibiting ACE, Captopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[6] Furthermore, ACE is also involved in the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by Captopril leads to an accumulation of bradykinin, which further contributes to the antihypertensive effect.[1]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of Alacepril is primarily defined by its conversion to Captopril.

| Parameter | Value | Species | Reference |

| Time to Peak Plasma Concentration (Captopril) | ~1.0 - 1.5 hours | Human | N/A |

| Half-life (Captopril) | ~2 hours | Human | N/A |

| Bioavailability (as Captopril) | Not explicitly stated, but oral administration is effective. | Human | [5] |

Note: Specific pharmacokinetic values for Alacepril itself are less relevant as its therapeutic effect is dependent on conversion to Captopril. The data presented is for the active metabolite after Alacepril administration.

Pharmacodynamic Data: Clinical Efficacy

Clinical studies have demonstrated the efficacy of Alacepril in the management of hypertension.

| Study Parameter | Baseline Value | Post-treatment Value (Alacepril) | Duration | Patient Population | Reference |

| Daytime Systolic Blood Pressure (mmHg) | 154 ± 10 | 145 ± 8 | 8 weeks | 13 elderly hypertensive patients | [7] |

| Daytime Diastolic Blood Pressure (mmHg) | 91 ± 5 | 85 ± 5 | 8 weeks | 13 elderly hypertensive patients | [7] |

| 24-hour Systolic Blood Pressure Hyperbaric Area (mmHg x hour/day) | 295 ± 185 | 172 ± 111 | 8 weeks | 13 elderly hypertensive patients | [7] |

A meta-analysis of ACE inhibitors, including drugs of the same class as Alacepril, showed an average reduction in systolic blood pressure of approximately 8 mmHg and diastolic blood pressure of 5 mmHg.[8][9]

Experimental Protocols

In Vitro ACE Inhibition Assay

The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound, which is fundamental in the preclinical evaluation of drugs like Alacepril (or more accurately, its active form, Captopril).

Caption: A typical workflow for an in vitro ACE inhibition assay.

-

Reagent Preparation :

-

Prepare a stock solution of rabbit lung ACE in a suitable buffer (e.g., 50 mM sodium borate buffer with 300 mM NaCl, pH 8.3).

-

Prepare a solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL), in the same buffer.

-

Prepare various concentrations of the test inhibitor (Captopril, the active form of Alacepril).

-

-

Assay Procedure :

-

In a microcentrifuge tube or a well of a microplate, add a specific volume of the ACE solution and the test inhibitor solution.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

-

Terminate the reaction by adding a strong acid, such as 1 M hydrochloric acid.

-

-

Quantification of Hippuric Acid :

-

The product of the reaction, hippuric acid, is extracted from the aqueous solution using an organic solvent, typically ethyl acetate.

-

The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.

-

A known volume of the organic layer containing the hippuric acid is carefully transferred to a new tube and the solvent is evaporated.

-

The dried hippuric acid is redissolved in a suitable buffer or mobile phase.

-

The concentration of hippuric acid is determined by measuring its absorbance using a spectrophotometer at a wavelength of 228 nm or by using high-performance liquid chromatography (HPLC).[10]

-

-

Data Analysis :

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

-

The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

-

Conclusion

Alacepril represents a significant advancement in the development of ACE inhibitors, demonstrating the value of the prodrug approach to optimize the therapeutic profile of a highly effective parent compound, Captopril. Its discovery and synthesis underscore the principles of medicinal chemistry in drug design, aiming for improved pharmacokinetic properties and patient outcomes. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of cardiovascular drug development, facilitating further research and innovation.

References

- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dainippon Pharmaceutical | Sumitomo Pharma [sumitomo-pharma.com]

- 3. Sumitomo Pharma - Wikipedia [en.wikipedia.org]

- 4. swotanalysisexample.com [swotanalysisexample.com]

- 5. researchgate.net [researchgate.net]

- 6. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of alacepril on 24-hour blood pressure in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blood pressure lowering efficacy of angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ACE inhibitors for the treatment of high blood pressure | Cochrane [cochrane.org]

- 10. idpublications.org [idpublications.org]

- 11. ACE-inhibitory activity assay: IC50 [protocols.io]

An In-depth Technical Guide to the Pharmacological Profile of Alacepril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alacepril is an orally administered angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension and congestive heart failure.[1] Structurally, it is a prodrug that is metabolically converted in the body to its active form, captopril.[2][3] This guide provides a comprehensive overview of the pharmacological properties of Alacepril, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile, supported by experimental data and methodologies.

Mechanism of Action

Alacepril's therapeutic effects are attributable to its active metabolite, captopril.[4] Alacepril itself does not possess significant in vitro ACE inhibitory activity.[5]

Metabolic Activation

Following oral administration, Alacepril undergoes a two-step metabolic conversion. First, it is deacetylated to desacetylalacepril. Subsequently, this intermediate is hydrolyzed to form captopril, the pharmacologically active ACE inhibitor.[2][6] This prodrug design results in a more gradual onset and potentially longer duration of action compared to direct administration of captopril.[2][6]

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of action of captopril is the competitive inhibition of the angiotensin-converting enzyme (ACE).[3] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.[1]

ACE is responsible for two main actions:

-

Conversion of Angiotensin I to Angiotensin II: Angiotensin II is a potent vasoconstrictor that narrows blood vessels, leading to increased blood pressure.[2] It also stimulates the adrenal cortex to release aldosterone.[2]

-

Degradation of Bradykinin: Bradykinin is a vasodilator peptide that relaxes blood vessels.[7] ACE inactivates bradykinin.[8]

By inhibiting ACE, captopril blocks the formation of Angiotensin II and prevents the breakdown of bradykinin.[7] This dual action leads to:

-

Vasodilation: Reduced levels of the vasoconstrictor Angiotensin II and increased levels of the vasodilator bradykinin cause blood vessels to relax and widen, lowering peripheral vascular resistance and blood pressure.[2][4]

-

Reduced Aldosterone Secretion: The decrease in Angiotensin II levels leads to reduced aldosterone secretion from the adrenal glands.[1][4] This results in decreased sodium and water retention by the kidneys, contributing to the blood pressure-lowering effect.[1][3]

Pharmacodynamics

The pharmacodynamic effects of Alacepril are a direct consequence of ACE inhibition by its active metabolite, captopril.

Antihypertensive Effects

Alacepril produces a potent, stable, and sustained hypotensive effect.[5] In clinical trials involving hypertensive type II diabetics, daily administration of 50 mg of Alacepril resulted in a significant reduction in blood pressure starting from the fourth week of treatment, an effect that was maintained throughout the 12-week study.[9]

Renal and Metabolic Effects

In addition to lowering blood pressure, Alacepril has shown beneficial effects on renal function and metabolism in diabetic patients. A 12-week study demonstrated that Alacepril significantly reduced urinary albumin excretion.[9] The same study also reported significant reductions in glycosylated hemoglobin (HbA1c) and serum total cholesterol, suggesting improvements in glucose and lipid metabolism.[9]

Cardiovascular and Anti-atherosclerotic Effects

Studies in animal models suggest that Alacepril may have anti-atherosclerotic properties. In monkeys fed a high-cholesterol diet, treatment with Alacepril was found to prevent the development of atherosclerosis by reducing vascular ACE activity.[10] Furthermore, in patients with stable effort angina, a single 50 mg dose of Alacepril improved exercise duration and reduced myocardial ischemia, likely by increasing coronary blood flow.[11]

Dose-Dependent ACE Inhibition

The degree of ACE inhibition is dose-dependent. A study in healthy cats demonstrated this relationship following single oral doses of Alacepril.

Table 1: Dose-Dependent ACE Inhibition by Alacepril in Healthy Cats [12][13]

| Dose | Time Point | Mean ACE Inhibition (%) |

| 1 mg/kg | 2 h | ~80% |

| 1 mg/kg | 24 h | ~30% |

| 2 mg/kg | 2 h | >95% |

| 2 mg/kg | 24 h | ~55% |

| 3 mg/kg | 2 h | >95% |

| 3 mg/kg | 24 h | ~60% |

Data is estimated from graphical representations in the cited study.

Pharmacokinetics

Alacepril is designed as a prodrug to optimize the pharmacokinetic properties of its active moiety, captopril.[14]

Absorption and Metabolism

Alacepril is administered orally and is readily absorbed.[1][15] It is then rapidly metabolized to captopril.[3][4] The pharmacokinetic profile after a 50 mg oral dose of Alacepril has been characterized in healthy subjects.

Effect of Food

The administration of Alacepril after a meal can prolong its effect.[16] While food intake did not significantly alter the total amount of drug absorbed (as measured by cumulative urinary excretion), it did prolong the time to maximal plasma concentration (tmax) of free captopril from 1.0 hour to 1.9 hours.[16]

Table 2: Pharmacokinetic Parameters of Captopril after a Single 50 mg Oral Dose of Alacepril in Healthy Fasted Subjects [16]

| Parameter | Free Captopril | Protein-Conjugated Captopril | Total Captopril |

| Time to Max. Plasma Concentration (tmax) | 1.0 hour | 1.7 hours | 1.6 hours |

| Biological Half-life (t1/2) | 1.9 hours | 4.2 hours | 5.0 hours |

| Cumulative Urinary Excretion (24h) | - | - | 59% of dose |

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method to determine the in vitro ACE inhibitory activity of a compound, based on the spectrophotometric measurement of hippuric acid produced from a synthetic substrate.[15][17][18]

Objective: To quantify the inhibitory effect of a test compound (e.g., captopril) on the enzymatic activity of ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)

-

Buffer: 100 mM Potassium Phosphate or Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl

-

Test Inhibitor (e.g., Captopril) and vehicle control (buffer)

-

Stopping Reagent: 1 M Hydrochloric Acid (HCl)

-

Extraction Solvent: Ethyl Acetate

-

Instrumentation: UV-Visible Spectrophotometer or HPLC with UV detector

Methodology:

-

Reagent Preparation:

-

Prepare the buffer solution (pH 8.3).

-

Dissolve HHL in the buffer to a final concentration of 5-8 mM.

-

Dissolve ACE in the buffer to a working concentration (e.g., 0.04 - 0.25 U/mL).

-

Prepare a series of dilutions of the test inhibitor in the buffer.

-

-

Assay Procedure:

-

Pre-incubation: In a microcentrifuge tube, add 20-30 µL of the ACE solution and 20 µL of either the inhibitor solution (at various concentrations) or the buffer (for control/100% activity). Pre-incubate this mixture for 10-15 minutes at 37°C.

-

Reaction Initiation: Add 50 µL of the HHL substrate solution to each tube to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a defined period, typically 30-60 minutes, at 37°C.

-

Reaction Termination: Stop the reaction by adding an excess of 1 M HCl (e.g., 62.5 µL).

-

-

Quantification of Hippuric Acid (HA):

-

Add ethyl acetate (e.g., 375 µL) to each tube to extract the hippuric acid formed.

-

Vortex vigorously and centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness using a vacuum oven or nitrogen stream.

-

Re-dissolve the dried hippuric acid residue in a known volume of water or buffer.

-

Measure the absorbance of the solution at 228 nm using a UV-Visible spectrophotometer.

-

-

Data Analysis:

-

Prepare blank samples by replacing the ACE solution with buffer to account for any non-enzymatic hydrolysis or interfering substances.

-

Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula:

-

% Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) x 100

-

Where 'A' is the absorbance at 228 nm.

-

-

Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by plotting the % inhibition against the logarithm of the inhibitor concentration.

-

Note: As Alacepril is a prodrug, it would show little to no activity in this in vitro assay. The assay is suitable for its active metabolite, captopril.[15]

Conclusion

Alacepril is an effective antihypertensive agent that functions as a prodrug for captopril. Its pharmacological profile is characterized by potent and sustained inhibition of the angiotensin-converting enzyme, leading to vasodilation and reduced fluid retention. The gradual conversion to its active form provides a favorable pharmacokinetic profile. Beyond its primary use in hypertension, evidence suggests beneficial effects on renal function, metabolic parameters, and potentially in mitigating atherosclerosis. The well-understood mechanism of action and established clinical efficacy make Alacepril a significant therapeutic option in the management of cardiovascular diseases.

References

- 1. What is Alacepril used for? [synapse.patsnap.com]

- 2. What is the mechanism of Alacepril? [synapse.patsnap.com]

- 3. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alacepril - Wikipedia [en.wikipedia.org]

- 8. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Beneficial effect of alacepril, a new angiotensin-converting enzyme inhibitor on albuminuria and glycemic state: an open multicenter trial. Alacepril Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiatherosclerotic effect of alacepril, an angiotensin-converting enzyme inhibitor, in monkeys fed a high-cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of angiotensin-converting enzyme inhibitor alacepril in patients with stable effort angina during chronic isosorbide dinitrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics of alacepril in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics of alacepril in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of the newer ACE inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. idpublications.org [idpublications.org]

Alacepril: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alacepril is an orally active angiotensin-converting enzyme (ACE) inhibitor belonging to the sulfhydryl-containing class of antihypertensive agents. It functions as a prodrug, undergoing metabolic conversion to its active form, captopril, which is responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Alacepril. Detailed methodologies for its synthesis and analysis are presented, along with a summary of its pharmacokinetic and pharmacodynamic profiles. The document also elucidates the signaling pathway through which Alacepril exerts its effects, the Renin-Angiotensin-Aldosterone System (RAAS), and its metabolic activation, with accompanying visual diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Chemical Structure and Physicochemical Properties

Alacepril, with the IUPAC name (2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid, is a thioacetate ester and a dipeptide.[1] Its chemical structure is characterized by a captopril molecule linked to a phenylalanine moiety. This modification renders it a prodrug, which is inactive until metabolized in the body.[2][3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid[1] |

| CAS Number | 74258-86-9[1] |

| Molecular Formula | C₂₀H₂₆N₂O₅S[1] |

| Molecular Weight | 406.5 g/mol [1] |

| Synonyms | Cetapril, DU-1219, Alaceprilum[1] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 155-156 °C | [4] |

| Boiling Point | 679.1 °C at 760 mmHg | [5] |

| Density | 1.281 g/cm³ | [5] |

| Solubility | Soluble in DMSO (100 mg/mL) | [6] |

Pharmacokinetics and Pharmacodynamics

Alacepril is readily absorbed after oral administration and is rapidly metabolized to captopril, its active metabolite.[7][8] The prodrug nature of Alacepril leads to a delayed onset of action but a longer duration of effect compared to direct administration of captopril.[3][8]

Pharmacokinetic Parameters (of Captopril after Alacepril Administration)

A study in healthy subjects who received a 50 mg oral dose of Alacepril in a fasting state reported the following pharmacokinetic parameters for the resulting captopril:[1]

| Parameter | Free Captopril | Protein-Conjugated Captopril | Total Captopril |

| tmax (hours) | 1 | 1.7 | 1.6 |

| Biological t½ (hours) | 1.9 | 4.2 | 5 |

| Cumulative Urinary Excretion (8h, % of dose) | 35% | - | - |

| Cumulative Urinary Excretion (24h, % of dose) | - | - | 59% |

tmax: Time to maximum plasma concentration; t½: Biological half-life

Pharmacodynamics

The pharmacodynamic effect of Alacepril is attributed to the inhibition of the angiotensin-converting enzyme (ACE) by its active metabolite, captopril.[7] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9]

| Parameter | Value | Reference |

| Captopril IC₅₀ for ACE Inhibition | 6 nM - 25 nM | [9][10][11] |

IC₅₀: Half maximal inhibitory concentration

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Alacepril, through its active metabolite captopril, exerts its antihypertensive effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). This system plays a crucial role in regulating blood pressure and fluid balance.[9] The inhibition of ACE by captopril leads to reduced levels of angiotensin II, a potent vasoconstrictor, and also decreases the secretion of aldosterone, which in turn reduces sodium and water retention.[7][9]

Metabolism of Alacepril

Alacepril is a prodrug that undergoes a two-step metabolic conversion to its active form, captopril. The first step involves deacetylation to form desacetylalacepril, followed by the cleavage of the phenylalanine moiety to yield captopril.[2][3]

Experimental Protocols

Synthesis of Alacepril

A common synthetic route for Alacepril involves the amide formation between S-Acetylcaptopril and the tert-butyl ester of (S)-phenylalanine, followed by deprotection.[12]

Materials:

-

S-Acetylcaptopril

-

(S)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride

-

N-methylmorpholine

-

Phenyl Chloroformate

-

Tetrahydrofuran (THF), dry

-

Trifluoroacetic acid (TFA)

-

Anisole

-

Chloroform

-

Silica gel for chromatography

Procedure:

-

Amide Coupling:

-

Dissolve 1-(D-3-acetylthio-2-methylpropanoyl)-L-proline in dry THF.

-

Add N-methylmorpholine and cool the solution to -20 to -15 °C.

-

Add Phenyl Chloroformate and stir for 5 minutes.

-

In a separate flask, prepare a solution of L-phenylalanine t-butyl ester hydrochloride and N-methylmorpholine in dry THF.

-

Add the L-phenylalanine t-butyl ester solution to the activated proline derivative.

-

Stir the reaction mixture at -20 to -15 °C for 1 hour and then at room temperature overnight.

-

Filter the mixture to remove insoluble materials and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in chloroform and wash successively with 1 N sodium hydroxide, water, 10% citric acid, and water.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel chromatography using a chloroform-methanol mixture to yield 1-(D-3-acetylthio-2-methylpropanoyl)-L-prolyl-L-phenylalanine tert-butyl ester.

-

-

Deprotection:

-

Dissolve the purified tert-butyl ester in a mixture of anisole and trifluoroacetic acid.

-

Allow the solution to stand at room temperature for 1 hour.

-

Concentrate the solution to dryness under reduced pressure.

-

Crystallize the residue from diethyl ether to obtain Alacepril.

-

Recrystallize from ethanol/n-hexane to achieve higher purity.

-

High-Performance Liquid Chromatography (HPLC) Analysis of Captopril

The analysis of captopril, the active metabolite of Alacepril, in biological fluids and pharmaceutical formulations is commonly performed using reverse-phase HPLC.[13][14][15]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium heptanesulfonate, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a mixture of water and methanol (45:55 v/v) with the pH adjusted to 2.5.[13][14]

-

Flow Rate: Typically 1.0 mL/min.[13]

-

Detection: UV detection at 210-220 nm.

-

Temperature: Ambient.

Sample Preparation (General):

-

Tablets: Crush tablets to a fine powder. Dissolve a known amount of the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

-

Biological Fluids (e.g., Plasma): Protein precipitation is typically required. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge. The supernatant is then filtered and injected into the HPLC system.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of Alacepril's active metabolite, captopril, on ACE can be determined using an in vitro assay. A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL).[4][16]

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-histidyl-leucine (HHL) as substrate

-

Buffer solution (e.g., potassium phosphate buffer with NaCl, pH 8.3)

-

Captopril (as a reference standard)

-

Stopping reagent (e.g., 1 M HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

Spectrophotometer

Procedure:

-

Prepare solutions of ACE, HHL, and captopril at various concentrations in the buffer.

-

Pre-incubate the ACE solution with different concentrations of captopril (or the test compound) at 37 °C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate to the pre-incubated mixture.

-

Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

-

The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate).

-

Measure the absorbance of the extracted hippuric acid in the organic layer using a spectrophotometer at a specific wavelength (e.g., 228 nm).

-

Calculate the percentage of ACE inhibition for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Alacepril is a well-characterized ACE inhibitor with a unique prodrug design that offers a prolonged duration of action. Its chemical and pharmacological properties make it an effective agent for the management of hypertension. This technical guide provides a foundational understanding of Alacepril for professionals in the field of drug development and cardiovascular research, summarizing its key attributes and providing detailed experimental methodologies for its synthesis and evaluation. The provided diagrams of its mechanism of action and metabolic pathway offer a clear visual representation of its biological activity.

References

- 1. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of ACE inhibitor drugs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Captopril [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. apexbt.com [apexbt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Captopril | ACE inhibitor | Probechem Biochemicals [probechem.com]

- 12. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. phmethods.net [phmethods.net]

- 16. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vivo Conversion of Alacepril to Captopril

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, serves as a prodrug that undergoes metabolic conversion to its active form, Captopril. This biotransformation is a critical determinant of its pharmacokinetic profile and therapeutic efficacy in the management of conditions such as hypertension.[1][2] This technical guide provides a comprehensive overview of the in vivo conversion of Alacepril, detailing the metabolic pathway, associated enzymes, pharmacokinetic data, and the experimental protocols used for its study.

The Metabolic Pathway of Alacepril

Alacepril is systematically converted into the active ACE inhibitor, Captopril, through a two-step metabolic process primarily occurring in the liver.[3][4] This prodrug strategy results in a more gradual onset and prolonged duration of action compared to direct administration of Captopril.[5][6][7]

Step 1: Deacetylation to Desacetyl-alacepril Upon absorption, Alacepril first undergoes deacetylation, a reaction catalyzed by acetylase enzymes.[4][6] This initial step yields an intermediate metabolite known as desacetyl-alacepril (DU-1227).[8] In vitro studies using rat tissue homogenates have demonstrated that this deacetylation occurs not only in the liver but also in the kidney and intestine.[8] However, the lung and plasma are capable of this deacetylation step but not the subsequent conversion to Captopril.[8]

Step 2: Conversion to Captopril The intermediate, desacetyl-alacepril, is subsequently converted into the pharmacologically active Captopril.[3][4][8] This final step involves the enzymatic cleavage and release of a phenylalanine molecule from the desacetyl-alacepril structure.[1][9]

The diagram below illustrates this metabolic conversion pathway.

Pharmacokinetic Profile

The conversion of Alacepril to Captopril significantly influences its pharmacokinetic parameters. Studies in healthy human subjects following a single 50 mg oral dose of Alacepril have provided key insights into its absorption, distribution, metabolism, and excretion.[5] The presence of food has been shown to delay the time to maximal plasma concentration (tmax) of free Captopril.[5]

Table 1: Pharmacokinetic Parameters of Captopril After 50 mg Oral Alacepril Administration [5]

| Parameter | Fasting State | Fed State |

| Free Captopril | ||

| Tmax (Time to Peak Plasma Conc.) | 1.0 hour | 1.9 hours |

| t1/2 (Biological Half-life) | 1.9 hours | Not significantly changed |

| Protein-conjugated Captopril | ||

| Tmax | 1.7 hours | Not significantly changed |

| t1/2 | 4.2 hours | Not significantly changed |

| Total Captopril | ||

| Tmax | 1.6 hours | Not significantly changed |

| t1/2 | 5.0 hours | Not significantly changed |

| Urinary Excretion | ||

| Cumulative Free Captopril (at 8 hrs) | 35% of dose | Not significantly changed |

| Cumulative Total Captopril (at 24 hrs) | 59% of dose | Not significantly changed |

Data sourced from a study in seven healthy subjects.[5]

Mechanism of Action: ACE Inhibition

Once converted, Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2][10] ACE is responsible for converting inactive angiotensin I into the potent vasoconstrictor angiotensin II.[1] By blocking this conversion, Captopril leads to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.[3][10] Furthermore, Captopril prevents the degradation of bradykinin, a vasodilator, and reduces aldosterone secretion, which diminishes sodium and water retention.[1][2][10]

The diagram below outlines the role of ACE in the RAAS pathway and the point of inhibition by Captopril.

References

- 1. Alacepril - Wikipedia [en.wikipedia.org]

- 2. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Alacepril? [synapse.patsnap.com]

- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 7. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition and metabolism of the novel antihypertensive agent alacepril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

A Comprehensive Technical Guide to the Preclinical Efficacy of Alacepril

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the preclinical data supporting the efficacy of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor. Alacepril (1-[(S)-3-acetylthio-2-methylpropanoyl]-L-prolyl-L-phenylalanine) is a prodrug that is metabolized in vivo to its active form, captopril.[1][2][3] Its mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), and the potentiation of the kallikrein-kinin system.[4][5] This guide summarizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the core mechanisms and workflows.

Mechanism of Action

Alacepril exerts its therapeutic effects after being metabolized into captopril.[3] Captopril inhibits angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I into the potent vasoconstrictor angiotensin II.[5][6] This inhibition leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also known as kininase II, an enzyme that degrades bradykinin, a vasodilator.[3][4] By inhibiting this enzyme, Alacepril's active metabolite increases bradykinin levels, further contributing to vasodilation and blood pressure reduction.[4][7] This dual action on the renin-angiotensin-aldosterone and kallikrein-kinin systems is central to its antihypertensive and organ-protective effects.[4]

Antihypertensive Efficacy

Preclinical studies have consistently demonstrated Alacepril's potent and long-lasting antihypertensive effects across various animal models of hypertension. Its efficacy has been compared favorably to captopril, another ACE inhibitor.

Table 1: Summary of Antihypertensive Efficacy in Animal Models

| Animal Model | Drug & Dosage | Key Findings | Reference(s) |

|---|---|---|---|

| Renal Hypertensive Rats | Alacepril: 1-30 mg/kg (single, p.o.); 1-2 mg/kg/day (successive, p.o.)Captopril: 1-30 mg/kg (single, p.o.) | Alacepril showed a dose-dependent, long-lasting antihypertensive effect. While its maximum hypotensive potency was slightly weaker than captopril, its overall activity (based on Area Over the Curve) was 3 times more potent. | [8][9] |

| Spontaneously Hypertensive Rats (SHR) | Alacepril: 1-30 mg/kg (single, p.o.); 3-10 mg/kg/day (successive, p.o.)Captopril: 3-100 mg/kg (single, p.o.) | Alacepril produced a gradual, long-lasting antihypertensive effect. Its maximum hypotensive effect was ~3 times more potent, and its overall activity was 8 times stronger than captopril. | [10] |

| DOCA-salt Hypertensive Rats | Alacepril: 10-100 mg/kg (single, p.o.); 30 mg/kg/day (successive, p.o.)Captopril: 30, 100 mg/kg (single, p.o.); 30 mg/kg/day (successive, p.o.) | Alacepril produced a significant and sustained hypotensive effect, remarkably stronger than captopril. Successive administration of Alacepril was effective, while captopril was not. | [10] |

| Renal Hypertensive Dogs | Alacepril: 3 mg/kg (p.o.)Captopril: 3 mg/kg (p.o.) | Alacepril showed a stable, sustained hypotensive effect with a longer duration of action compared to captopril. | [8][11] |

| Healthy Dogs | Alacepril: 6.0 mg/kg/day (4 weeks, p.o.) | High-dose Alacepril reduced blood pressure, indicating a reduced preload and afterload. |[12][13] |

Organ Protective Effects

Beyond its primary antihypertensive action, Alacepril has demonstrated significant protective effects on vital organs, including the cardiovascular system and kidneys.

Alacepril's cardiovascular benefits stem from its hemodynamic effects, anti-atherosclerotic properties, and positive influence on endothelial function.

Hemodynamic Effects: In conscious renal hypertensive dogs, a 3 mg/kg oral dose of Alacepril caused a marked reduction in systolic and diastolic blood pressure and total peripheral vascular resistance without significantly altering heart rate or cardiac output.[11] In conscious normotensive dogs, Alacepril (3 and 30 mg/kg, p.o.) increased renal plasma flow.[11] A study in healthy Beagle dogs showed that high-dose Alacepril (6.0 mg/kg/day for 4 weeks) enhanced parasympathetic activity, which may confer cardiovascular benefits.[12][13]

Anti-Atherosclerotic Effects: In a study on monkeys fed a high-cholesterol diet for six months, Alacepril treatment significantly prevented the development of atherosclerosis.[14] It reduced the area of atherosclerotic lesions and lowered vascular ACE activity, which was elevated in the high-cholesterol diet group.[14]

Table 2: Anti-Atherosclerotic Effects of Alacepril in Monkeys

| Group | Atherosclerotic Lesion Area (%) | LDL Cholesterol Level | Aortic ACE Activity | Reference |

|---|---|---|---|---|

| Normal Diet | 13.2 ± 0.34 | Normal | Normal | [14] |

| High-Cholesterol Diet | 64.1 ± 10.48 | Significantly Higher | Significantly Higher | [14] |

| High-Cholesterol + Alacepril (Low Dose) | 32.3 ± 13.2 | Significantly Lower | Lower | [14] |

| High-Cholesterol + Alacepril (High Dose) | 16.0 ± 1.57 | Significantly Lower | Lower |[14] |

Endothelial Function: Alacepril has been shown to inhibit endothelial inflammatory responses. In a study using human aortic endothelial cells (HAECs), Alacepril pretreatment reduced the expression of adhesion molecules (ICAM-1 and VCAM-1) and the production of reactive oxygen species (ROS) induced by inflammatory stimuli like 7-ketocholesterol and TNF-alpha.[15] Its inhibitory effect was stronger than that of captopril or enalapril, suggesting a potent anti-atherogenic role by inhibiting endothelial-monocyte interactions.[15]

Alacepril demonstrates beneficial effects on renal hemodynamics and function. In conscious normotensive dogs, oral administration of Alacepril (3 and 30 mg/kg) increased renal plasma flow (RPF), urine volume (UV), and urinary sodium excretion (UNaV) without changing the glomerular filtration rate (GFR).[11] These effects are favorable for a cardiovascular agent, indicating improved renal perfusion and function.

Table 3: Effects of Alacepril on Renal Parameters in Normotensive Dogs

| Parameter | Alacepril (3 and 30 mg/kg, p.o.) Effect | Reference |

|---|---|---|

| Renal Plasma Flow (RPF) | Increased | [11] |

| Glomerular Filtration Rate (GFR) | No Significant Change | [11] |

| Urine Volume (UV) | Increased | [11] |

| Urinary Sodium Excretion (UNaV) | Increased | [11] |

| Urinary Potassium Excretion (UKV) | No Significant Change |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols based on the cited studies.

-

Animal Models:

-

Renal Hypertensive Rat (Two-Kidney, One-Clip): A typical renin-dependent hypertension model.[8]

-

Spontaneously Hypertensive Rat (SHR): A genetic model of hypertension with normal plasma renin activity.[10]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A low-renin hypertension model.[10]

-

Renal Hypertensive Dog: Induced via renal artery constriction.[8]

-

-

Drug Administration:

-

Alacepril and comparator drugs (e.g., Captopril) are typically administered orally (p.o.) via gavage for rats or in capsules for dogs.[8][10]

-

Dosages range from 1 to 100 mg/kg depending on the model and study design.[8][10]

-

Studies involve both single-dose administration to observe acute effects and successive daily administration for chronic efficacy.[8][10]

-

-

Measurements:

-

Blood Pressure: Measured directly via an indwelling arterial catheter connected to a pressure transducer or indirectly using the tail-cuff method in conscious animals.[8]

-

In Vivo ACE Inhibition: Estimated by measuring the suppression of the pressor response to an intravenous injection of angiotensin I.[8]

-

Plasma and Urine Analysis: Blood and urine samples are collected to measure plasma ACE activity, aldosterone, renin activity, and urinary excretion of bradykinin and prostaglandins.[4]

-

-

Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured under standard conditions.[15]

-

Treatment: Cells are pretreated with various concentrations of Alacepril, Captopril, or Enalapril for a specified period before being stimulated with an inflammatory agent (e.g., 7-ketocholesterol or TNF-alpha).[15]

-

Analysis:

-

Adhesion Molecule Expression: Surface protein and mRNA levels of ICAM-1 and VCAM-1 are determined by EIA and RT-PCR, respectively.[15]

-

Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes.[15]

-

Monocyte Adhesion Assay: The adherence of monocytic cells (e.g., U937) to the HAEC monolayer is quantified.[15]

-

Signaling Pathways and Molecular Interactions

Alacepril's efficacy is rooted in its modulation of two critical physiological systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.

Table 4: Effects of Alacepril on Key Biomarkers

| Animal Model | Dosage (p.o.) | Parameter | Effect | Reference |

|---|---|---|---|---|

| Renal Hypertensive Dogs | 3 mg/kg | Plasma ACE Activity | Decreased | [4] |

| Plasma Aldosterone | Decreased | [4] | ||

| Plasma Renin Activity | Increased | [4] | ||

| Plasma Angiotensin I | Increased | [4] | ||

| Normotensive Dogs | 1 and 3 mg/kg | Urinary Bradykinin | Increased | [4] |

| SHR | 30 and 100 mg/kg | Urinary Bradykinin | Increased | [4] |

| Urinary 6-keto-prostaglandin F1α | Increased | [4] |

| | | Urinary Aldosterone | Decreased |[4] |

The data indicates that Alacepril effectively suppresses the RAAS while simultaneously enhancing the kallikrein-kinin-prostaglandin system, leading to its potent antihypertensive effects.[4]

Conclusion

The preclinical evidence robustly supports the efficacy of Alacepril as a potent, long-acting antihypertensive agent. Its dual mechanism of inhibiting the renin-angiotensin-aldosterone system and potentiating the kallikrein-kinin system provides a strong basis for its therapeutic effects. Studies in various animal models have demonstrated its superiority over captopril in terms of overall antihypertensive activity and duration of action.[8][10] Furthermore, Alacepril exhibits significant organ-protective properties, including anti-atherosclerotic, endothelial-protective, and favorable renal hemodynamic effects.[11][14][15] These comprehensive preclinical findings establish Alacepril as a promising candidate for the treatment of hypertension and related cardiovascular conditions, warranting its further development and clinical investigation.

References

- 1. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alacepril - Wikipedia [en.wikipedia.org]

- 4. Effect of alacepril on renin-angiotensin-aldosterone system and kallikrein-kinin-prostaglandin system in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Alacepril used for? [synapse.patsnap.com]

- 6. What is the mechanism of Alacepril? [synapse.patsnap.com]

- 7. ACE inhibition, endothelial function and coronary artery lesions. Role of kinins and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antihypertensive activity of alacepril in spontaneously hypertensive rats and deoxycorticosterone acetate-salt hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the novel orally active angiotensin converting enzyme inhibitor alacepril on cardiovascular system in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of high-dose alacepril on the renin-angiotensin-aldosterone system and autonomic nervous system function in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiatherosclerotic effect of alacepril, an angiotensin-converting enzyme inhibitor, in monkeys fed a high-cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The inhibitory effect of alacepril, an angiotensin-converting enzyme inhibitor, on endothelial inflammatory response induced by oxysterol and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Alacepril: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alacepril is an angiotensin-converting enzyme (ACE) inhibitor belonging to the sulfhydryl-containing class of antihypertensive agents. It functions as a prodrug, being metabolized in vivo to its active form, captopril. By inhibiting ACE, alacepril effectively modulates the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. This technical guide provides an in-depth overview of alacepril's mechanism of action, pharmacokinetic profile, and potential therapeutic applications, with a focus on hypertension and cardiovascular remodeling. Detailed experimental protocols and data are presented to support its continued investigation and development.

Core Mechanism of Action

Alacepril exerts its therapeutic effects through the inhibition of the angiotensin-converting enzyme (ACE). As a prodrug, alacepril is first metabolized to desacetyl-alacepril and subsequently to captopril, the active ACE inhibitor[1][2].

The primary mechanism involves the interruption of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS cascade is initiated by the release of renin from the kidneys in response to decreased blood pressure or reduced sodium concentration[1]. Renin cleaves angiotensinogen to form the inactive decapeptide, angiotensin I. ACE then converts angiotensin I into the potent vasoconstrictor, angiotensin II[1][3]. Angiotensin II elevates blood pressure through direct vasoconstriction and by stimulating the release of aldosterone, which promotes sodium and water retention[1].

By inhibiting ACE, alacepril's active metabolite, captopril, blocks the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion. This dual action results in a decrease in peripheral vascular resistance and a reduction in blood volume, thereby lowering blood pressure[1][3].

Beyond its impact on the RAAS, alacepril's mechanism also involves the potentiation of the vasodilatory peptide, bradykinin. ACE is also responsible for the degradation of bradykinin. By inhibiting this degradation, alacepril increases bradykinin levels, which promotes vasodilation and may contribute to its cardioprotective effects[4][5]. Furthermore, ACE inhibitors have been shown to increase the production of nitric oxide, a key signaling molecule in vasodilation and endothelial function[6][7][8][9].

Pharmacokinetic Profile

Alacepril is readily absorbed after oral administration and undergoes conversion to its active metabolite, captopril. The pharmacokinetic parameters of captopril following alacepril administration have been investigated in healthy human subjects.

| Parameter | Fasting State | Fed State | Reference |

| Captopril (Free) | [10] | ||

| Tmax (hours) | 1 | 1.9 | [10] |

| t1/2 (hours) | 1.9 | - | [10] |

| Captopril (Protein-conjugated) | [10] | ||

| Tmax (hours) | 1.7 | - | [10] |

| t1/2 (hours) | 4.2 | - | [10] |

| Captopril (Total) | [10] | ||

| Tmax (hours) | 1.6 | - | [10] |

| t1/2 (hours) | 5 | - | [10] |

| Urinary Excretion | [10] | ||

| Free Captopril (8h) | 35% of administered dose | No significant difference | [10] |

| Total Captopril (24h) | 59% of administered dose | No significant difference | [10] |

Tmax: Time to maximal plasma concentration; t1/2: Biological half-life.

The administration of alacepril with food prolongs the Tmax of free captopril, suggesting a potential for a more sustained effect when taken after a meal[10]. The biological half-life of free captopril after alacepril administration is longer than that observed with captopril administration alone, indicating a potentially longer duration of action for alacepril[10].

Therapeutic Applications and Efficacy

Alacepril has demonstrated efficacy in various preclinical and clinical settings, primarily for the management of hypertension and conditions associated with cardiovascular remodeling.

Hypertension

Clinical studies have shown that alacepril effectively reduces blood pressure in hypertensive patients.

| Study Population | Dosage | Duration | Key Findings | Reference |

| Hypertensive type II diabetics (n=89) | 50 mg/day | 12 weeks | Significant reduction in blood pressure at 4 and 12 weeks. | [11] |

| Elderly hypertensive patients | 25-100 mg/day | 18 months | Significant decrease in blood pressure from 168.2 ± 22.3 / 99.0 ± 5.5 mmHg to 138.4 ± 12.5 / 85.2 ± 9.7 mmHg. | [12] |

| Renal hypertensive rats and dogs | 1-30 mg/kg (rats), 3 mg/kg (dogs) | Single dose | Dose-dependent and long-lasting antihypertensive effect; overall activity 3 times more potent than captopril on a weight basis in rats. | [13] |

Cardiovascular Remodeling

Preclinical studies suggest a beneficial role for alacepril in mitigating adverse cardiovascular remodeling. ACE inhibitors, as a class, have been shown to reduce left ventricular hypertrophy and improve cardiac function following myocardial infarction[14].

| Animal Model | Key Findings | Reference |

| Dogs with mitral valve disease | Alacepril was safe and well-tolerated; improved or resolved cough in 55.6% of dogs. | [15][16] |

| Experimental heart failure models | Favorable effects on cardiovascular parameters. | [17] |

| Hypertensive patients with left ventricular hypertrophy | Significant reduction in left ventricular mass index from 137.1 ± 14.8 g/m2 to 99.3 ± 23.0 g/m2. | [12] |

Experimental Protocols

In Vitro ACE Inhibition Assay (HHL Substrate)

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound using hippuryl-histidyl-leucine (HHL) as a substrate.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-leucine (HHL)

-

Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

Test compound (e.g., Alacepril's active metabolite, captopril)

-

1 M Hydrochloric acid (HCl)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector (228 nm)

-

Mobile phase: 10 mM KH2PO4 (pH 3 with H3PO4) and methanol (50:50, v/v)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE (e.g., 80 mU/ml) in sodium borate buffer.

-

Prepare a stock solution of HHL (e.g., 9 mM) in sodium borate buffer.

-

Prepare a series of dilutions of the test compound in sodium borate buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 25 µl of the ACE solution and 25 µl of the test compound solution (or buffer for control).

-

Pre-incubate the mixture at 37°C for 3 minutes.

-

Initiate the reaction by adding 25 µl of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 50 µl of 1 M HCl.

-

Filter the reaction mixture through a 0.45 µm syringe filter.

-

Inject 20 µl of the filtrate into the HPLC system.

-

Monitor the elution of hippuric acid (the product of HHL cleavage by ACE) at 228 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition using the following formula: ACE Inhibition (%) = [1 - (AUC_inhibitor / AUC_control)] x 100 where AUC is the area under the curve for the hippuric acid peak.

-

Determine the IC50 value (the concentration of inhibitor required for 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Assessment of Antihypertensive Activity in Renovascular Hypertensive Rats

This protocol describes a general procedure for evaluating the antihypertensive effects of a test compound in a rat model of renovascular hypertension (two-kidney, one-clip model).

Materials:

-

Male Wistar rats (e.g., 200-250 g)

-

Silver clips (0.2 mm internal diameter)

-

Anesthesia (e.g., isoflurane)

-

Telemetry device for blood pressure monitoring or tail-cuff plethysmography system

-

Test compound (Alacepril) and vehicle control

-

Oral gavage needles

Procedure:

-

Induction of Hypertension:

-

Anesthetize the rats.

-

Make a flank incision to expose the left kidney.

-

Place a silver clip around the left renal artery to induce stenosis.

-

Suture the incision.

-

Allow the rats to recover for at least 4 weeks to develop stable hypertension.

-

-

Blood Pressure Monitoring:

-

Implant a telemetry device for continuous blood pressure monitoring or acclimatize the rats to the tail-cuff plethysmography system for several days before the experiment.

-

-

Drug Administration:

-

Administer the test compound (Alacepril) or vehicle control orally via gavage at the desired dose(s).

-

-

Data Collection and Analysis:

-

Record systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration.

-

Calculate the change in blood pressure from baseline for each treatment group.

-

Compare the blood pressure-lowering effects of the test compound to the vehicle control using appropriate statistical analysis.

-

Conclusion

Alacepril is a well-characterized ACE inhibitor with a favorable pharmacokinetic profile and demonstrated efficacy in the treatment of hypertension. Its prodrug nature may contribute to a prolonged duration of action compared to its active metabolite, captopril. The potential of alacepril to favorably influence cardiovascular remodeling warrants further investigation. The experimental protocols provided herein offer a framework for the continued preclinical and clinical evaluation of alacepril and other novel ACE inhibitors.

References

- 1. What is the mechanism of Alacepril? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. What is Alacepril used for? [synapse.patsnap.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enalapril acts through release of nitric oxide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic modulation of the nitric oxide: all ace inhibitors are not equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Inhibition of angiotensin-converting enzyme increases the nitric oxide levels in canine ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beneficial effect of alacepril, a new angiotensin-converting enzyme inhibitor on albuminuria and glycemic state: an open multicenter trial. Alacepril Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Both a calcium antagonist and ACE inhibitor reverse hypertrophy in hypertension but a calcium antagonist also depresses contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ventricular remodeling and angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of the angiotensin-converting enzyme inhibitor alacepril in dogs with mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Alacepril Dosage for In Vivo Studies in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Alacepril dosage and administration for in vivo studies in rats, based on published research. The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of Alacepril, an orally active angiotensin-converting enzyme (ACE) inhibitor.

Introduction

Alacepril is a prodrug that is converted in vivo to its active metabolite, captopril, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] By inhibiting ACE, Alacepril effectively suppresses the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][3] It is primarily investigated for its antihypertensive effects. This document outlines recommended oral dosages of Alacepril in various rat models of hypertension and heart failure, along with detailed experimental protocols and a summary of its mechanism of action.

Data Presentation: Alacepril Oral Dosage in Rats

The following tables summarize the oral dosages of Alacepril used in various in vivo studies in different rat models.

Table 1: Single Oral Administration of Alacepril in Hypertensive Rat Models

| Rat Model | Dosage Range (mg/kg) | Key Findings | Reference |

| Renal Hypertensive Rats (two-kidney, one-clip) | 1 - 30 | Dose-dependent and long-lasting antihypertensive effect. | [4] |

| Spontaneously Hypertensive Rats (SHR) | 1 - 30 | Dose-related antihypertensive effect with a gradual onset and long duration of action. | [5] |

| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | 10 - 100 | Produced a significant and sustained hypotensive effect. | [5] |

| Conscious Normotensive Rats | 5.6 - 56.1 | Potent and prolonged in vivo ACE inhibition. | [4] |

Table 2: Successive Oral Administration of Alacepril in Hypertensive and Heart Failure Rat Models